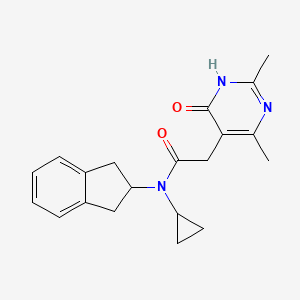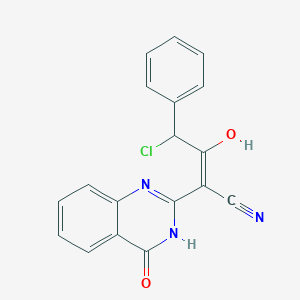![molecular formula C14H11ClN2OS B7356517 (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)
(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile is a chemical compound that belongs to the family of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile is not fully understood. However, it has been proposed that the compound exerts its antiproliferative activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. Additionally, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile is its potent antiproliferative activity against various cancer cell lines. This makes it a promising candidate for the development of novel anticancer agents. However, one of the limitations of the compound is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research on (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile. One potential direction is the development of novel anticancer agents based on the chemical structure of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to determine its potential clinical applications. Finally, studies are needed to determine the safety and toxicity of the compound in vivo.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent antiproliferative, antioxidant, and anti-inflammatory properties make it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to determine its safety and toxicity in vivo and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile can be achieved through a multistep process. The first step involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride to form 4-(4-methylphenyl)-1,3-thiazol-2-yl)acetyl chloride. This compound is then reacted with ethyl cyanoacetate in the presence of a base to obtain the desired product.
Aplicaciones Científicas De Investigación
(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-9-2-4-10(5-3-9)12-8-19-14(17-12)11(7-16)13(18)6-15/h2-5,8,18H,6H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEGFYOXWKIPLD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=C(CCl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C(\CCl)/O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)


![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)

